![molecular formula C9H7F3O B2675779 3-(2,2,2-Trifluoroethyl)benzaldehyde CAS No. 1368345-17-8](/img/structure/B2675779.png)
3-(2,2,2-Trifluoroethyl)benzaldehyde
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Description
3-(2,2,2-Trifluoroethyl)benzaldehyde is a chemical compound with the formula C9H7F3O and a molecular weight of 188.15 g/mol . It belongs to the categories of aldehydes and ketones .
Molecular Structure Analysis
The molecular structure of 3-(2,2,2-Trifluoroethyl)benzaldehyde consists of a benzene ring attached to an aldehyde group and a 2,2,2-trifluoroethyl group .Physical And Chemical Properties Analysis
3-(2,2,2-Trifluoroethyl)benzaldehyde is a compound with a molecular weight of 188.15 g/mol . It should be stored in a dry, sealed place .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
- Bis(2,2,2 trifluoroethyl) Phosphonate (BTFEP) serves as a convenient precursor for the synthesis of H-phosphonates . These compounds are mono- and dialkyl esters of phosphonic acid. Their versatility arises from their tautomeric behavior, allowing them to act as nucleophiles or electrophiles . Researchers utilize BTFEP in microwave-assisted reactions to create cyclic H-phosphonates and hetero-substituted dialkyl H-phosphonates. The method’s simplicity, short reaction times, and stoichiometric alcohol requirements make it attractive for synthetic applications.
Electrolytes for Lithium-Ion Batteries
- Tri(2,2,2-trifluoroethyl) borate (TFEB), derived from 3,3,3-fluoroethylmethylcarbonate (FEMC) and fluoroethylene carbonate (FEC), contributes to non-flammable all-fluorinated electrolytes. These electrolytes exhibit high stability and are suitable for high-voltage cathodes in lithium-ion batteries .
properties
IUPAC Name |
3-(2,2,2-trifluoroethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c10-9(11,12)5-7-2-1-3-8(4-7)6-13/h1-4,6H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUXZCYXCQPRGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C=O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2,2-Trifluoroethyl)benzaldehyde |
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